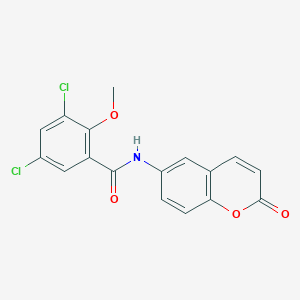![molecular formula C24H20N2O2 B3450362 4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3450362.png)
4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide, also known as NPB, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.
Mécanisme D'action
4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide exerts its pharmacological effects by binding to the cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells and peripheral tissues. The activation of CB2 receptors by this compound results in the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activation. In addition, this compound has been shown to have antitumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide is its high selectivity for CB2 receptors, which reduces the risk of off-target effects. In addition, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more potent and selective CB2 receptor agonists based on the structure of this compound. In addition, further investigation is needed to determine the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the antitumor effects of this compound warrant further investigation in preclinical and clinical studies. Finally, the development of novel formulations and delivery systems for this compound could improve its solubility and bioavailability, enabling its use in a wider range of experimental settings.
Applications De Recherche Scientifique
4-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(naphthalen-1-yloxymethyl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-24(26-16-19-5-4-14-25-15-19)21-12-10-18(11-13-21)17-28-23-9-3-7-20-6-1-2-8-22(20)23/h1-15H,16-17H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAXHWYORUQJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B3450283.png)

![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B3450302.png)

![5-(2-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B3450318.png)
![3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3450324.png)
![1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B3450337.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3450347.png)
![N-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B3450350.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3450367.png)
![5-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B3450368.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-2-furamide](/img/structure/B3450374.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3450378.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3450385.png)